4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4-methylbenzyl)-4-piperidinol
Overview
Description
4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4-methylbenzyl)-4-piperidinol is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.20999276 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research has been conducted on the synthesis, molecular stabilities, and conformational analyses of related compounds, aiming to understand their anti-cancer properties through density functional theory and molecular docking studies. For instance, a detailed study on benzimidazole derivatives, closely related in structural complexity and synthetic approach to "4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(4-methylbenzyl)-4-piperidinol," elucidated their potential anti-cancer activities based on molecular docking results, showing high affinity and interaction with cancer-related targets (Karayel, 2021).
Pharmacological Evaluation
The synthesis and pharmacological evaluation of novel triazole derivatives demonstrate the process of creating and assessing compounds with potential bioactivity. Similar approaches could be applied to "this compound" to discover its bioactive properties. Notably, some synthesized compounds showed significant antimicrobial activity, indicating the potential for developing new therapeutic agents from structurally complex molecules (Suresh, Lavanya, & Rao, 2016).
Receptor Binding Studies
Research on sila-analogues of high-affinity, selective σ ligands highlights the exploration of compounds' interactions with central nervous system receptors. By replacing carbon atoms with silicon in the molecular structure, these studies examine the effects on affinity and selectivity towards various receptors. This kind of structural modification and analysis contributes to the understanding of how "this compound" might interact with biological targets, offering insights into its potential therapeutic applications (Tacke et al., 2003).
Properties
IUPAC Name |
4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-[(4-methylphenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-18-6-8-19(9-7-18)17-26-12-10-24(27,11-13-26)16-22-15-23(25-29-22)20-4-3-5-21(14-20)28-2/h3-9,14-15,27H,10-13,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAFRXFQYXDNLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)(CC3=CC(=NO3)C4=CC(=CC=C4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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